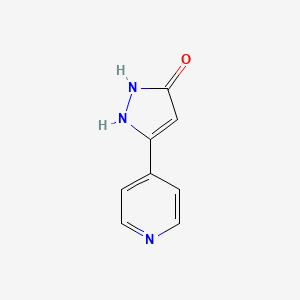

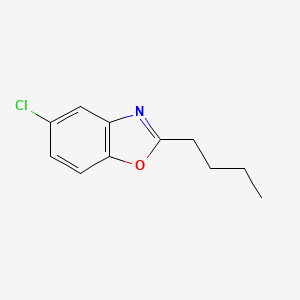

3-(吡啶-4-基)-1H-吡唑-5-醇

货号:

B2455633

CAS 编号:

78584-36-8

分子量:

159.14 g/mol

InChI 键:

AEEHTGUVNRKXIP-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

There is evidence that a product containing a thiazolidine ring, which is highly reactive towards aldehydes in an aqueous environment, forms through non-enzymatic condensation of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) occurs in vivo in humans .Molecular Structure Analysis

The molecular structure of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” is represented by the formula C8H7N3O.Chemical Reactions Analysis

The formation of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” involves the reaction of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) in an aqueous environment .科学研究应用

抗癌剂: 研究人员已探索将吡唑并[3,4-b]吡啶用作潜在的抗癌剂,因为它们能够抑制参与癌细胞增殖的特定激酶 。这些化合物有望用于靶向治疗。

抗炎特性: 这种化合物类别的某些衍生物已显示出抗炎活性。 它们可能作为开发新型抗炎药物的先导 。

抗糖尿病潜力: 一些吡唑并[3,4-b]吡啶因其降低血糖水平的能力而受到关注。 它们可在控制与 1 型糖尿病、肥胖相关糖尿病和相关代谢紊乱相关的血糖升高方面找到应用 。

合成化学

吡唑并[3,4-b]吡啶的合成涉及多种方法。研究人员已采用预制的吡唑或吡啶作为起始原料。关键的合成方法包括:

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-5-(4-pyridyl)-1H-pyrazole involves the reaction of 4-cyanopyridine with hydrazine hydrate to form 4-pyridylhydrazine, which is then reacted with ethyl acetoacetate to form 3-acetyl-5-(4-pyridyl)-1H-pyrazole. This compound is then hydrolyzed to form 3-hydroxy-5-(4-pyridyl)-1H-pyrazole.", "Starting Materials": [ { "name": "4-cyanopyridine", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "ethyl acetoacetate", "amount": "1 equivalent" } ], "Reaction": [ { "step": "4-cyanopyridine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-pyridylhydrazine.", "reagents": [ { "name": "4-cyanopyridine", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "ethanol", "amount": "enough to cover the reaction mixture" } ], "conditions": { "temperature": "reflux", "time": "overnight" } }, { "step": "4-pyridylhydrazine is reacted with ethyl acetoacetate in ethanol at reflux temperature to form 3-acetyl-5-(4-pyridyl)-1H-pyrazole.", "reagents": [ { "name": "4-pyridylhydrazine", "amount": "1 equivalent" }, { "name": "ethyl acetoacetate", "amount": "1 equivalent" }, { "name": "ethanol", "amount": "enough to cover the reaction mixture" } ], "conditions": { "temperature": "reflux", "time": "overnight" } }, { "step": "3-acetyl-5-(4-pyridyl)-1H-pyrazole is hydrolyzed with sodium hydroxide in water to form 3-hydroxy-5-(4-pyridyl)-1H-pyrazole.", "reagents": [ { "name": "3-acetyl-5-(4-pyridyl)-1H-pyrazole", "amount": "1 equivalent" }, { "name": "sodium hydroxide", "amount": "2 equivalents" }, { "name": "water", "amount": "enough to cover the reaction mixture" } ], "conditions": { "temperature": "reflux", "time": "overnight" } } ] } | |

CAS 编号 |

78584-36-8 |

分子式 |

C8H5N3O |

分子量 |

159.14 g/mol |

IUPAC 名称 |

5-pyridin-4-ylpyrazol-3-one |

InChI |

InChI=1S/C8H5N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H |

InChI 键 |

AEEHTGUVNRKXIP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CC(=O)NN2 |

规范 SMILES |

C1=CN=CC=C1C2=CC(=O)N=N2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

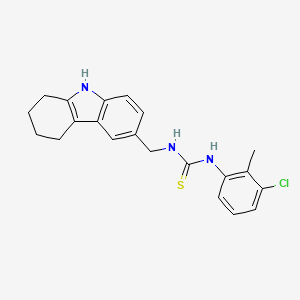

1-(3-chloro-2-methylphenyl)-3-((2,3,4,9-tetrahydro-1H-c...

Cat. No.: B2455550

CAS No.: 852140-50-2

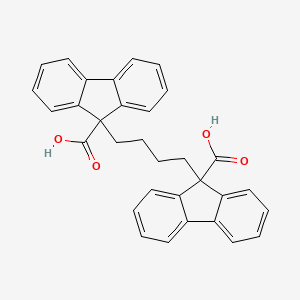

9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid...

Cat. No.: B2455551

CAS No.: 1881321-31-8

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benze...

Cat. No.: B2455553

CAS No.: 863594-55-2

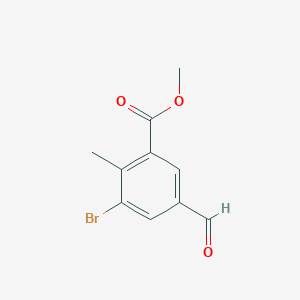

Methyl 3-bromo-5-formyl-2-methylbenzoate

Cat. No.: B2455555

CAS No.: 2248380-50-7

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2455571.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)

![N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)